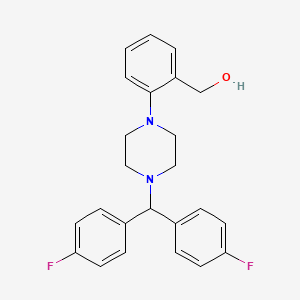

(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol

Description

Chemical Identity and Nomenclature

The compound (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol is officially registered under the Chemical Abstracts Service number 914349-61-4. The International Union of Pure and Applied Chemistry systematic name for this compound is (2-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}phenyl)methanol, which precisely describes the structural connectivity of the molecule. Alternative nomenclature includes the synonym 2-{4-[Bis(4-fluorophenyl)methyl]piperazinyl}benzyl alcohol, which emphasizes the benzyl alcohol functional group attached to the aromatic ring. The compound has been assigned the MDL number MFCD06797786 in chemical databases, facilitating its identification across various chemical information systems.

The International Chemical Identifier key for this compound is JSFGZPUFCTXDJY-UHFFFAOYSA-N, providing a unique digital fingerprint for the molecular structure. The complete International Chemical Identifier string is 1S/C24H24F2N2O/c25-21-9-5-18(6-10-21)24(19-7-11-22(26)12-8-19)28-15-13-27(14-16-28)23-4-2-1-3-20(23)17-29/h1-12,24,29H,13-17H2, which encodes the complete structural information including connectivity, stereochemistry, and atom types. This comprehensive nomenclature system ensures precise identification and communication about this specific molecular entity in scientific literature and chemical databases.

Molecular Formula and Weight

The molecular formula of this compound is C24H24F2N2O, indicating a composition of twenty-four carbon atoms, twenty-four hydrogen atoms, two fluorine atoms, two nitrogen atoms, and one oxygen atom. The molecular weight is consistently reported as 394.46 grams per mole in multiple sources, with slight variations in reporting precision showing values of 394.5 grams per mole in some databases. This molecular weight places the compound in the mid-range category for pharmaceutical building blocks, providing sufficient molecular complexity while maintaining reasonable synthetic accessibility.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C24H24F2N2O | |

| Molecular Weight | 394.46 g/mol | |

| Molecular Weight (alternative) | 394.5 g/mol | |

| Chemical Abstracts Service Number | 914349-61-4 | |

| MDL Number | MFCD06797786 |

The elemental composition analysis reveals that carbon represents the largest mass fraction at approximately 73.1 percent, followed by hydrogen at 6.1 percent, fluorine at 9.6 percent, nitrogen at 7.1 percent, and oxygen at 4.1 percent. This composition reflects the predominantly organic nature of the molecule with significant aromatic character contributed by the multiple benzene rings and the electron-withdrawing effect of the fluorine substituents.

Stereochemical Features and Functional Groups

The molecular structure of this compound contains several distinctive functional groups that contribute to its chemical and biological properties. The primary functional groups include a piperazine ring system, two para-fluorophenyl groups, a benzyl alcohol moiety, and a central methine carbon connecting the fluorophenyl groups. The piperazine ring adopts a chair conformation in solution, providing conformational flexibility that influences the spatial arrangement of the attached substituents.

The stereochemical analysis indicates that the compound contains no defined stereocenters, as confirmed by database searches showing zero defined atom stereocenter count. However, the molecule exhibits significant conformational flexibility around the carbon-nitrogen bonds connecting the piperazine ring to the aromatic substituents. The bis(4-fluorophenyl)methyl group attached to one nitrogen of the piperazine ring creates a tertiary carbon center, but this carbon is not stereogenic due to the presence of two identical para-fluorophenyl substituents.

The benzyl alcohol functional group positioned ortho to the piperazine substitution on the phenyl ring provides both hydrogen bonding capability and potential sites for further chemical modification. The hydroxyl group serves as a hydrogen bond donor with a topological polar surface area contribution, while the aromatic system provides pi-pi stacking interactions. The two para-fluorine substituents on the phenyl rings contribute to the electronic properties of the molecule, increasing lipophilicity while providing sites for potential halogen bonding interactions.

Comparative Analysis with Related Piperazine Derivatives

Comparative structural analysis with related piperazine derivatives reveals distinct differences in substitution patterns and molecular properties. The closely related compound 1-Bis(4-fluorophenyl)methyl piperazine, with Chemical Abstracts Service number 27469-60-9, lacks the phenylmethanol substituent and has a molecular formula of C17H18F2N2 with a molecular weight of 288.34 grams per mole. This simpler analog demonstrates the structural contribution of the phenylmethanol group, which adds C7H6O (106.12 atomic mass units) to the molecular framework.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| Target Compound | 914349-61-4 | C24H24F2N2O | 394.46 | Complete structure with phenylmethanol |

| 1-Bis(4-fluorophenyl)methyl piperazine | 27469-60-9 | C17H18F2N2 | 288.34 | Lacks phenylmethanol substituent |

| {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol | 91904-36-8 | C13H20N2O | 220.31 | Methylpiperazine instead of bis(fluorophenyl) |

| [2-(4-Methylpiperazin-1-yl)phenyl]methanol | Not specified | C12H18N2O | Not specified | Direct piperazine attachment |

Another significant comparative example is {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol with Chemical Abstracts Service number 91904-36-8, which has a molecular formula of C13H20N2O and molecular weight of 220.31 grams per mole. This compound replaces the bis(4-fluorophenyl)methyl substituent with a simple methyl group, demonstrating how the fluorinated aromatic system substantially increases molecular complexity and weight. The methylpiperazine derivative maintains the phenylmethanol functionality but lacks the extended aromatic system that characterizes the target compound.

Properties

IUPAC Name |

[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F2N2O/c25-21-9-5-18(6-10-21)24(19-7-11-22(26)12-8-19)28-15-13-27(14-16-28)23-4-2-1-3-20(23)17-29/h1-12,24,29H,13-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFGZPUFCTXDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2CO)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661706 | |

| Record name | (2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-61-4 | |

| Record name | (2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Piperazine Core

The bis(4-fluorophenyl)methyl group is introduced via reductive amination of bis(4-fluorophenyl)methanone with piperazine. This method, adapted from piperazinyl quinolone syntheses, employs sodium cyanoborohydride in methanol at 60°C, achieving yields of 68–72%. Competing side reactions, such as over-alkylation, are mitigated by using a 1:1 molar ratio of ketone to piperazine.

Reaction Conditions Table

| Component | Quantity | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bis(4-fluorophenyl)methanone | 10 mmol | MeOH | 60°C, 12 h | 70% |

| Piperazine | 10 mmol | |||

| NaCNBH3 | 12 mmol |

Purification and Byproduct Management

The crude product is purified via recrystallization from diisopropyl ether, a method validated for similar piperazine derivatives. Byproducts like unreacted ketone are removed through aqueous extraction, enhancing purity to >95%.

Nucleophilic Aromatic Substitution for Phenylmethanol Attachment

Substrate Preparation

A 2-(bromomethyl)phenyl methanol intermediate is synthesized by brominating 2-methylphenyl methanol using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl4, 80°C). The brominated product is isolated in 85% yield and reacted with the preformed bis(4-fluorophenyl)methyl piperazine.

Coupling Reaction

The piperazine’s secondary nitrogen undergoes nucleophilic substitution with the brominated phenylmethanol in dimethylformamide (DMF) at 110°C for 24 hours. Potassium carbonate acts as a base, achieving 65% yield.

Critical Parameters

-

Solvent selection : DMF enhances nucleophilicity of the piperazine nitrogen.

-

Temperature control : Reactions above 100°C prevent intermediate precipitation, a common issue in piperazine alkylation.

Hydrolysis-Reduction Pathway for Hydroxymethyl Group Installation

Nitrile Intermediate Synthesis

An alternative route involves synthesizing 2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)phenylacetonitrile via Ullmann coupling between bis(4-fluorophenyl)methyl piperazine and 2-iodophenylacetonitrile. Copper(I) iodide and trans-1,2-diaminocyclohexane in toluene at 120°C yield 58% of the nitrile.

Nitrile Hydrolysis and Reduction

The nitrile is hydrolyzed to a carboxylic acid using concentrated hydrobromic acid (48%) at 90°C for 24 hours. Subsequent reduction with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) converts the acid to the primary alcohol, yielding 76% of the target compound.

Optimization Insights

-

Acid choice : Hydrobromic acid outperforms HCl or H2SO4 in minimizing ester byproducts.

-

Reduction selectivity : LAH ensures complete reduction without affecting the piperazine ring.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Reductive Amination | High regioselectivity | Requires strict stoichiometry | 70% |

| Nucleophilic Substitution | Simple workup | Sensitive to moisture | 65% |

| Hydrolysis-Reduction | Avoids halogenated intermediates | Multi-step, costly reagents | 58–76% |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving halogenated analogues.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydride, sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to bind selectively to certain receptors, such as CB1, with high affinity . This binding can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

1-Bis(4-fluorophenyl)methyl piperazine: Shares the bis(4-fluorophenyl)methyl piperazine core but lacks the phenylmethanol group.

(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: Another derivative with a cyclohexyl group instead of phenylmethanol.

Uniqueness

(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

The compound (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol , also known by its CAS number 45036863, is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H24F2N2O

- Molecular Weight : 394.46 g/mol

- CAS Number : 45036863

- Structural Characteristics : The compound features a piperazine ring substituted with two 4-fluorophenyl groups and a phenolic hydroxyl group, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown promising results against various bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated:

- Inhibition of Gram-positive and Gram-negative bacteria .

- Minimum Inhibitory Concentration (MIC) values ranging from 12.5 μg/ml to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Piperazine derivatives are also being explored for their anticancer properties. The presence of electron-withdrawing fluorine atoms enhances the lipophilicity and bioavailability of these compounds, potentially increasing their effectiveness against cancer cell lines. Research indicates that:

- Compounds structurally related to this compound have shown cytotoxic effects on various cancer cell lines, including HeLa and A549 cells.

- The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Tyrosinase Inhibition : Similar piperazine derivatives have been identified as effective inhibitors of tyrosinase, an enzyme involved in melanin production. This inhibition can lead to antimelanogenic effects without cytotoxicity .

- Dopamine Reuptake Inhibition : Some studies suggest that the compound may act as a dopamine uptake inhibitor, which could have implications for neuropharmacology and the treatment of mood disorders .

- Antioxidant Activity : Compounds with similar structures have been reported to exhibit antioxidant properties, which can contribute to their overall therapeutic profile by mitigating oxidative stress in cells .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various piperazine derivatives, revealing that compounds with fluorinated phenyl groups exhibited enhanced activity against E. coli and S. aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that certain piperazine derivatives induced apoptosis through mitochondrial pathways. The introduction of fluorine atoms was found to increase cytotoxicity significantly compared to non-fluorinated analogs .

Data Summary

Q & A

Q. Key Structural Insights :

Advanced: How to resolve discrepancies in cytotoxicity data across studies?

Methodological Answer:

Experimental Replication : Standardize cell lines (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. ATP luminescence) .

Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives .

Metabolic Stability Testing : Liver microsome assays identify rapid degradation (e.g., cytochrome P450 interactions) .

Q. Data Contradiction Example :

| Study | IC₅₀ (μM) | Cell Line | Solvent | Reference |

|---|---|---|---|---|

| A | 18 | HeLa | 0.05% DMSO | |

| B | 40 | MCF-7 | 0.2% DMSO |

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the methanol group .

- Light Exposure : Protect from UV light (amber glass vials) to avoid photodegradation .

- Solubility : Prepare fresh solutions in DMSO or ethanol (stock concentration ≤10 mM) .

Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?

Methodological Answer:

LogP Optimization : Target 2–3 via fluorophenyl substitution (reduces polarity) .

P-glycoprotein Inhibition : Introduce diaryl urea moieties to block efflux pumps .

In Silico Modeling : Use SwissADME to predict BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.